4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzonitrile group attached to a piperazine ring, which is further substituted with a 5-methylpyrimidinyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(chloromethyl)benzonitrile with 1-(5-methylpyrimidin-4-yl)piperazine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrimidine rings can be further functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-{[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile
- 4-{[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile
- 4-{[4-(5-Methylpyridin-4-yl)piperazin-1-yl]methyl}benzonitrile
Uniqueness
The uniqueness of 4-{[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylpyrimidinyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H19N5/c1-14-11-19-13-20-17(14)22-8-6-21(7-9-22)12-16-4-2-15(10-18)3-5-16/h2-5,11,13H,6-9,12H2,1H3 |
InChI Key |
MIKBTGCUSHVBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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